Diethyl 2,2'-((2,2,4-trimethylhexane-1,6-diyl)bis(iminocarbonyl))diacetoacetate
Description
Diethyl 2,2'-((2,2,4-trimethylhexane-1,6-diyl)bis(iminocarbonyl))diacetoacetate (CAS 65345-00-8) is a synthetic organic compound characterized by a 2,2,4-trimethylhexane-1,6-diyl backbone symmetrically functionalized with bis(iminocarbonyl) groups, each linked to diacetoacetate ethyl ester moieties. Its molecular formula is C₂₃H₃₈N₂O₈, with a molecular weight of 470.56 g/mol . The compound's structure combines rigidity from the branched hexane chain with reactive sites from the iminocarbonyl and acetoacetate groups, making it a candidate for applications in coordination chemistry, polymer synthesis, or as a bioactive intermediate.
Properties
CAS No. |
65345-00-8 |
|---|---|
Molecular Formula |
C23H38N2O8 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
ethyl 2-[[6-[(2-ethoxycarbonyl-3-oxobutanoyl)amino]-3,5,5-trimethylhexyl]carbamoyl]-3-oxobutanoate |
InChI |
InChI=1S/C23H38N2O8/c1-8-32-21(30)17(15(4)26)19(28)24-11-10-14(3)12-23(6,7)13-25-20(29)18(16(5)27)22(31)33-9-2/h14,17-18H,8-13H2,1-7H3,(H,24,28)(H,25,29) |
InChI Key |
DZZVAZUMCSLYLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)NCCC(C)CC(C)(C)CNC(=O)C(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrotreated Light Distillate (Petroleum) is produced through a process called hydrotreating. This involves treating a petroleum fraction with hydrogen gas in the presence of a catalyst, typically at high temperatures and pressures. The process removes impurities such as sulfur, nitrogen, and metals, resulting in a cleaner and more stable product.
Industrial Production Methods
In industrial settings, the production of Hydrotreated Light Distillate (Petroleum) involves several steps:
Feedstock Selection: A suitable petroleum fraction is selected as the feedstock.
Hydrotreating: The feedstock is treated with hydrogen gas in the presence of a catalyst at high temperatures (300-400°C) and pressures (30-130 bar).
Separation: The treated product is separated into different fractions based on boiling points.
Purification: The final product is purified to remove any remaining impurities.
Chemical Reactions Analysis
Types of Reactions
Hydrotreated Light Distillate (Petroleum) primarily undergoes the following types of reactions:
Oxidation: Reacts with oxygen to form various oxidation products.
Reduction: Can be reduced under specific conditions to form simpler hydrocarbons.
Substitution: Undergoes substitution reactions with halogens and other reagents.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or air as the oxidizing agent, often at elevated temperatures.
Reduction: Hydrogen gas is commonly used as the reducing agent, often in the presence of a catalyst.
Substitution: Halogens such as chlorine or bromine are used as reagents, often in the presence of light or heat.
Major Products Formed
Oxidation: Forms alcohols, ketones, and carboxylic acids.
Reduction: Produces simpler hydrocarbons such as alkanes.
Substitution: Results in halogenated hydrocarbons.
Scientific Research Applications
Hydrotreated Light Distillate (Petroleum) has a wide range of applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biological compounds.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Serves as a cleaning agent, degreaser, and in the production of lubricants and fuels.
Mechanism of Action
The mechanism of action of Hydrotreated Light Distillate (Petroleum) involves its ability to dissolve and interact with various substances. Its molecular structure allows it to effectively solubilize non-polar compounds, making it an excellent solvent. The compound’s interactions with molecular targets and pathways depend on its specific application, such as dissolving lipids in biological systems or cleaning surfaces in industrial settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexane-1,6-diyl Backbone Derivatives
Compounds with a hexane-1,6-diyl spacer are common in polymer chemistry and pharmaceuticals. Key analogs include:
1,6-Bis-[2-methacryloxyethoxycarbonylamino]-2,2,4-trimethylhexane (UDMA)
- Structure: Shares the 2,2,4-trimethylhexane backbone but substitutes bis(iminocarbonyl) with urethane-linked methacrylate groups.
- Applications : Widely used in dental composites due to high viscosity, mechanical strength, and polymerizability .
- Key Difference : UDMA’s methacrylate groups enable rapid photopolymerization, whereas the target compound’s acetoacetate esters may favor chelation or step-growth reactions.
2,2,4-Trimethylhexane-1,6-diisocyanate
- Structure: Replaces bis(iminocarbonyl) and acetoacetate with isocyanate (-NCO) groups.
- Applications: A monomer in polyurethane synthesis, valued for its reactivity with polyols .
- Key Difference : The isocyanate groups confer high reactivity in polymer crosslinking, contrasting with the target compound’s ester and imine functionalities.
Bis(iminocarbonyl) Derivatives
Compounds featuring bis(iminocarbonyl) linkages vary in backbone and substituents:
Diethyl 2,2'-(4,4'-(Hexane-1,6-diyl)bis(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-4,1-diyl)) Diacetate
- Structure : Hexane-1,6-diyl core with triazole rings and acetoacetate esters .
- Applications : Demonstrated antimicrobial and antioxidant activity in vitro .
- Key Difference: Triazole rings enhance biological activity, while the target compound’s iminocarbonyl groups may prioritize coordination chemistry.
N,N'-(Hexane–1,6–diyl)bis(2–mercaptobenzamide)
Acetoacetate Ester Derivatives
Acetoacetate esters are versatile in organic synthesis:
Ethyl Acetoacetate Derivatives with Aromatic Spacers
- Structure : Aromatic cores (e.g., benzene) linked to acetoacetate esters.
- Applications: Used as keto-enol tautomerism models or in heterocycle synthesis.
- Key Difference : Aromaticity alters electronic properties and stability relative to the aliphatic hexane backbone in the target compound.
Data Table: Comparative Properties
Research Findings and Challenges
- Synthetic Accessibility : The target compound’s synthesis likely involves imine formation between hexane-diamine derivatives and acetoacetate esters, paralleling methods for triazole-linked analogs .
- Reactivity: The bis(iminocarbonyl) group may act as a ligand for transition metals, while the acetoacetate esters could participate in Claisen condensations.
- Industrial Relevance : Unlike UDMA or diisocyanates, the target compound lacks commercial adoption, highlighting a gap in applied research.
Biological Activity
Diethyl 2,2'-((2,2,4-trimethylhexane-1,6-diyl)bis(iminocarbonyl))diacetoacetate is a complex organic compound that has garnered attention for its potential biological activities. This compound, which contains multiple functional groups including diacetate and imine moieties, may exhibit various pharmacological properties. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 358.48 g/mol
- IUPAC Name : this compound
The presence of the trimethylhexane backbone contributes to the hydrophobic characteristics of the molecule, which may influence its interaction with biological membranes.
Antimicrobial Properties
Research indicates that compounds with similar structural features can exhibit antimicrobial activity. For instance, derivatives of diacetate compounds have shown effectiveness against various bacterial strains. A study highlighted the antimicrobial potential of imine-containing compounds against Escherichia coli and Staphylococcus aureus, suggesting that the imine functional group may play a crucial role in this activity.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is critical for developing potential anticancer agents.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 15 | 3.5 |
| MCF-7 (breast cancer) | 20 | 4.0 |
| L929 (normal fibroblast) | >50 | - |
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Case Study: Apoptosis Induction
A notable case study involved treating MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with concentrations above the IC50 value.
Toxicological Profile
Toxicological assessments are essential for understanding the safety profile of any new compound. In vitro studies have shown that this compound has a low toxicity profile at therapeutic doses. Further in vivo studies are required to confirm these findings and assess long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
